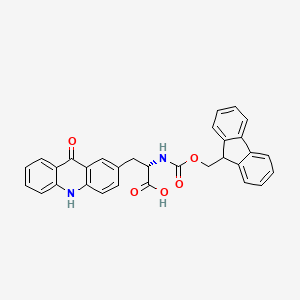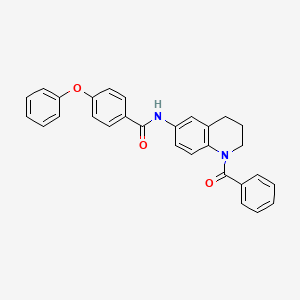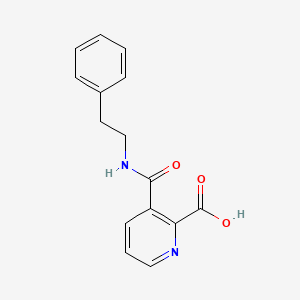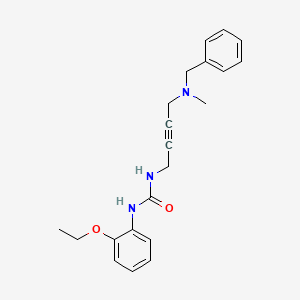![molecular formula C19H17N3OS B2425118 5-[(4-ethylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 439108-22-2](/img/structure/B2425118.png)
5-[(4-ethylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-[(4-ethylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one” is a chemical compound with the molecular formula C19H17N3OS . It is a part of the quinazolinone family, which are valuable bioactive compounds possessing antitumor, antiviral, antibacterial, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of quinazolinones, including “this compound”, has been achieved under metal-free and solvent-free conditions . Brønsted acidic ionic liquid was found to be an efficient and recyclable catalyst for the synthesis of these compounds . The reactions proceeded smoothly with a broad scope of substrates providing the expected products in good to excellent yields under an atom-economical pathway .Molecular Structure Analysis
The molecular structure of “this compound” consists of 19 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 sulfur atom . The exact structure and arrangement of these atoms would require more detailed information or a structural analysis using techniques such as X-ray crystallography.Scientific Research Applications
Synthesis and Biological Activity
Compounds related to 5-[(4-ethylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one have been synthesized and tested for various biological activities. For example, Markosyan et al. (2015) synthesized 2-sulfanyl-substituted derivatives and found significant anti-monoamine oxidase and antitumor activity in these compounds (Markosyan et al., 2015).
Structural and Spectroscopic Analysis
Infrared, electronic spectroscopy, and X-ray fluorescent analysis have been used to study the structures of similar compounds. Zaitsev et al. (2008) examined derivatives like 5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazolin-6-one and its sulfo derivatives, contributing to understanding their electronic and energy characteristics (Zaitsev et al., 2008).
Chemical Synthesis Techniques
Bodtke et al. (2007) described the preparation of pharmacologically relevant 5-thioxo-6H-imidazo[1,2-c]quinazolines, which are structurally similar to the compound , by sequential reactions involving α-aminoketones (Bodtke et al., 2007).
Novel Synthesis and Potential Biological Properties
Patil et al. (2010) synthesized derivatives with potential antiulcer activity. Though not directly involving this compound, this research indicates the diverse biological applications of structurally similar compounds (Patil et al., 2010).
Antimicrobial and Antifungal Activities
Several studies, like those by Anisetti et al. (2012) and Nasr et al. (2003), have synthesized and evaluated the antimicrobial and antifungal activities of compounds related to this compound, showcasing the potential of these compounds in treating infectious diseases (Anisetti et al., 2012), (Nasr et al., 2003).
Future Directions
The future directions for “5-[(4-ethylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one” and similar compounds could involve further exploration of their bioactive properties and potential applications in pharmaceuticals . The development of more efficient and environmentally friendly synthesis methods could also be a focus .
properties
IUPAC Name |
5-[(4-ethylphenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-2-13-7-9-14(10-8-13)12-24-19-20-16-6-4-3-5-15(16)18-21-17(23)11-22(18)19/h3-10H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJBTCLKJPCMLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(=O)CN42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1,5-dimethyl-1H-pyrazol-3-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2425039.png)
![Methyl 2-[2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2425041.png)
![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)urea](/img/structure/B2425044.png)
![N-(4-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2425047.png)


![(E)-4-(Dimethylamino)-N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]but-2-enamide](/img/structure/B2425051.png)

![1-({[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2425053.png)
![6-(1-Pyrrolidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2425056.png)
![1-Phenyl-2-[1-(1-prop-2-ynylpiperidine-4-carbonyl)pyrrolidin-2-yl]ethanone](/img/structure/B2425057.png)
![2-[[4-amino-5-(3-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2425058.png)